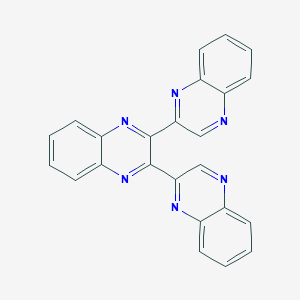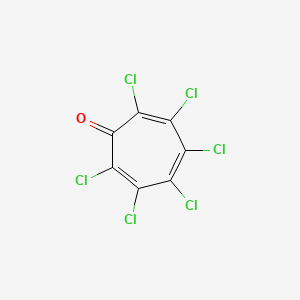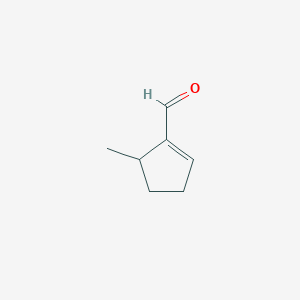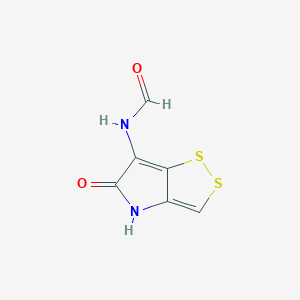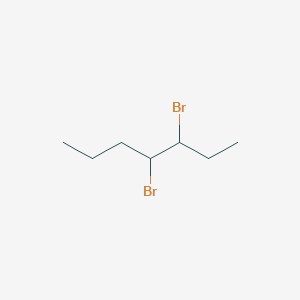
3,4-Dibromoheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dibromoheptane: is an organic compound with the molecular formula C7H14Br2 It is a dibromoalkane, meaning it contains two bromine atoms attached to a heptane backbone
準備方法
Synthetic Routes and Reaction Conditions: 3,4-Dibromoheptane can be synthesized through the bromination of heptane. The reaction typically involves the addition of bromine (Br2) to heptane in the presence of a catalyst or under UV light. The reaction conditions need to be carefully controlled to ensure the selective addition of bromine atoms at the 3rd and 4th positions of the heptane chain.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bromine and heptane in large reactors, with precise control over temperature and reaction time to maximize yield and purity.
化学反応の分析
Types of Reactions: 3,4-Dibromoheptane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Elimination Reactions: Heating this compound with a strong base can lead to the elimination of hydrogen bromide (HBr), forming alkenes.
Reduction Reactions: The compound can be reduced to heptane by using reducing agents like zinc and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Major Products:
Substitution: Formation of various substituted heptanes.
Elimination: Formation of heptenes.
Reduction: Formation of heptane.
科学的研究の応用
Chemistry: 3,4-Dibromoheptane is used as an intermediate in organic synthesis. It serves as a starting material for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: While specific applications in biology and medicine are limited, dibromoalkanes like this compound can be used in the synthesis of biologically active compounds.
Industry: In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
作用機序
The mechanism of action of 3,4-dibromoheptane in chemical reactions involves the interaction of its bromine atoms with various reagents. In nucleophilic substitution reactions, the bromine atoms are replaced by nucleophiles, while in elimination reactions, the bromine atoms are removed along with hydrogen atoms to form double bonds.
類似化合物との比較
1,2-Dibromoethane: Used as a fumigant and in organic synthesis.
1,3-Dibromopropane: Used in the synthesis of polymers and other organic compounds.
1,4-Dibromobutane: Used in the production of pharmaceuticals and other chemicals.
Uniqueness: 3,4-Dibromoheptane is unique due to its specific bromination pattern on the heptane chain, which imparts distinct reactivity and properties compared to other dibromoalkanes.
特性
CAS番号 |
21266-90-0 |
|---|---|
分子式 |
C7H14Br2 |
分子量 |
257.99 g/mol |
IUPAC名 |
3,4-dibromoheptane |
InChI |
InChI=1S/C7H14Br2/c1-3-5-7(9)6(8)4-2/h6-7H,3-5H2,1-2H3 |
InChIキー |
JZGBICDPBLLXKB-UHFFFAOYSA-N |
正規SMILES |
CCCC(C(CC)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]formamide](/img/structure/B14716845.png)
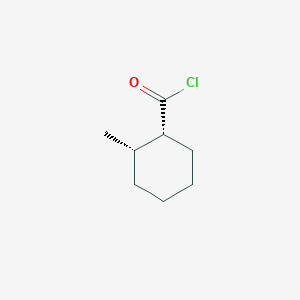
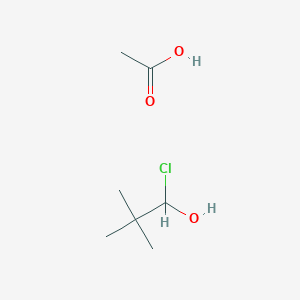
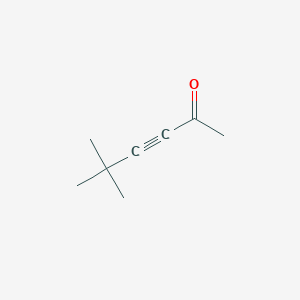
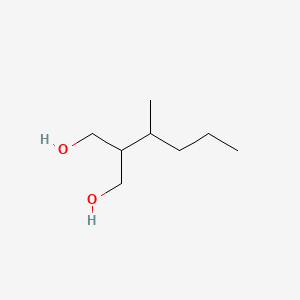
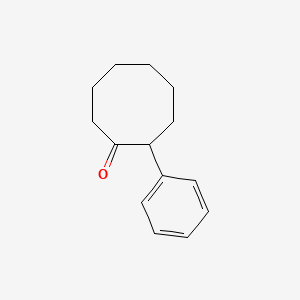
![N-[5-ethyl-3-[(4-ethylpiperazin-1-yl)-(2-fluorophenyl)methyl]thiophen-2-yl]benzamide](/img/structure/B14716876.png)
